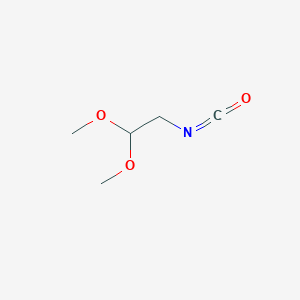
2-Isocyanato-1,1-dimethoxyethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isocyanato-1,1-dimethoxyethane is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.131. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Etherification of Biomass-Derived Hydroxyl Compounds
1,2-Dimethoxyethane, closely related to 2-Isocyanato-1,1-dimethoxyethane, has been explored as an etherification agent for biomass-derived hydroxyl compounds. The use of H3PW12O40 catalyst has shown promising results in the synthesis of methyl ethers like isosorbide methyl ethers (Che, Lu, Si, & Xu, 2015).
Synthesis of Intermediates for Pomeranz‐Fritsch Reaction
The compound's reaction with sodium azide and subsequent treatment with triphenylphosphine and other chemicals, like isocyanates, results in the formation of various intermediates useful in the Pomeranz-Fritsch reaction. This is significant for the synthesis of compounds such as dimethyl α-arylimino-, α-alkylamino-, and α-carbodiimido-acetals (Katritzky, Yang, & Cundy, 1994).
Nonisocyanate Polyurethane (NIPU) Synthesis
Research has explored the solvent- and catalyst-free synthesis of nonisocyanate polyurethane (NIPU), where this compound derivatives could play a role. This approach emphasizes environmental sustainability and could revolutionize polyurethane applications, aligning with the concept of sustainable development (He, Xu, Wan, Bo, & Yan, 2019).
Hydrogen Bonding in Aqueous Solutions
Studies on 1,2-dimethoxyethane, a close relative of this compound, have shown unique hydrogen bonding behavior in concentrated aqueous solutions. This has implications for understanding the hydration structure in such solutions (Nickolov, Goutev, & Matsuura, 2001).
Lossen Reaction and Polymer Synthesis
The Lossen reaction, involving latent isocyanates, is another area where this compound derivatives could be relevant. This reaction is integral to the synthesis of polymers and agrochemicals, demonstrating the versatility of isocyanates in industrial applications (Ghosh, 2017).
Electrolytes in Supercapacitors
The addition of 1,2-dimethoxyethane to electrolytes like EMImTFSI has been studied for enhancing the performance of supercapacitors. This research shows potential for improving the conductivity and power density in supercapacitor devices (Jänes, Eskusson, Thomberg, Romann, & Lust, 2016).
Lithium Metal Battery Applications
Research has demonstrated that variations of 1,2-dimethoxyethane, like this compound, can be beneficial in lithium metal batteries. These variations help improve the cyclability and stability of high-voltage lithium metal batteries (Chen et al., 2021).
Wirkmechanismus
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Isocyanato-1,1-dimethoxyethane . For instance, the presence of compounds with active hydrogen atoms in the environment could react with the isocyanate group, potentially affecting its stability and reactivity.
Biochemische Analyse
Biochemical Properties
It is known that isocyanates, a group to which this compound belongs, are highly reactive and can interact with various biomolecules .
Cellular Effects
They can cause asthma-like symptoms, such as chest tightness, cough, wheezing, and shortness of breath .
Molecular Mechanism
Isocyanates are known to be highly reactive and can interact with various biomolecules .
Temporal Effects in Laboratory Settings
It is known that isocyanates can cause both acute and chronic health effects .
Metabolic Pathways
Isocyanates are known to react with compounds containing alcohols to produce polyurethane polymers .
Eigenschaften
IUPAC Name |
2-isocyanato-1,1-dimethoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-8-5(9-2)3-6-4-7/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLRDVPREJSWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN=C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
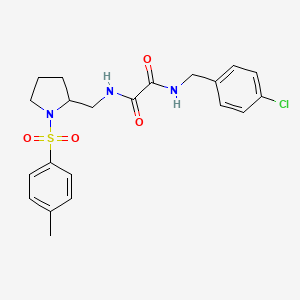
![2-(2-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2483884.png)
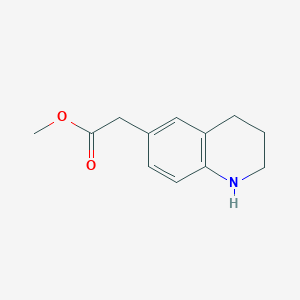

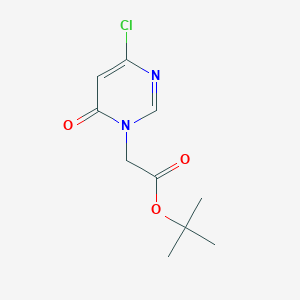

![7-ethyl-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2483897.png)
![methyl N-{4-[(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2483898.png)

![3-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2483900.png)
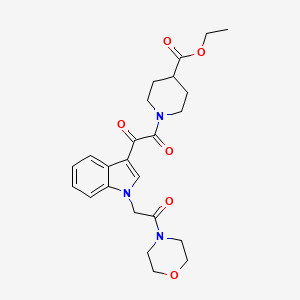

![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2483903.png)

